3-Fluoro-4-(1,4-oxazepan-4-yl)aniline
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Overview
Description
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a chemical compound with the molecular formula C11H14FN2O. It is characterized by the presence of a fluorine atom at the third position and an oxazepane ring attached to the fourth position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoroaniline with 1,4-oxazepane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazepane ring can provide structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound has a morpholine ring instead of an oxazepane ring and is used as an intermediate in the synthesis of the antibiotic linezolid.
3-Fluoro-4-piperidinylaniline: This compound has a piperidine ring and is studied for its potential biological activity.
Uniqueness
3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of the oxazepane ring, which can confer different chemical and biological properties compared to similar compounds. This structural difference can affect the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
918137-43-6 |
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Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-fluoro-4-(1,4-oxazepan-4-yl)aniline |
InChI |
InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2 |
InChI Key |
WJUDAZSPXBWHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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